molecular formula C11H17N3OS B11732295 (2R)-2-amino-1-[(2R)-2-methylpyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one

(2R)-2-amino-1-[(2R)-2-methylpyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one

Cat. No.: B11732295
M. Wt: 239.34 g/mol
InChI Key: XOPLTWXQZYWUQL-PSASIEDQSA-N
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Description

(2R)-2-amino-1-[(2R)-2-methylpyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a unique structure that includes an amino group, a pyrrolidine ring, and a thiazole ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-1-[(2R)-2-methylpyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using a suitable pyrrolidine derivative.

    Amino Group Addition: The amino group can be introduced through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-1-[(2R)-2-methylpyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-amino-1-[(2R)-2-methylpyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Medicine

In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-1-[(2R)-2-methylpyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-1-[(2R)-2-methylpyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-ol: A similar compound with a hydroxyl group instead of a ketone.

    (2R)-2-amino-1-[(2R)-2-methylpyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-amine: A similar compound with an amine group instead of a ketone.

Uniqueness

The uniqueness of (2R)-2-amino-1-[(2R)-2-methylpyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one lies in its specific combination of functional groups and chiral centers. This unique structure allows for specific interactions with biological targets and makes it a valuable compound for research and development.

Properties

Molecular Formula

C11H17N3OS

Molecular Weight

239.34 g/mol

IUPAC Name

(2R)-2-amino-1-[(2R)-2-methylpyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one

InChI

InChI=1S/C11H17N3OS/c1-8-3-2-4-14(8)11(15)10(12)5-9-6-16-7-13-9/h6-8,10H,2-5,12H2,1H3/t8-,10-/m1/s1

InChI Key

XOPLTWXQZYWUQL-PSASIEDQSA-N

Isomeric SMILES

C[C@@H]1CCCN1C(=O)[C@@H](CC2=CSC=N2)N

Canonical SMILES

CC1CCCN1C(=O)C(CC2=CSC=N2)N

Origin of Product

United States

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